

physicochemical properties of Copper(II)-iminodiacetate

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Compound of Interest

Compound Name: Copper(II)-iminodiacetate

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An In-depth Technical Guide on the Physicochemical Properties of **Copper(II)-Iminodiacetate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

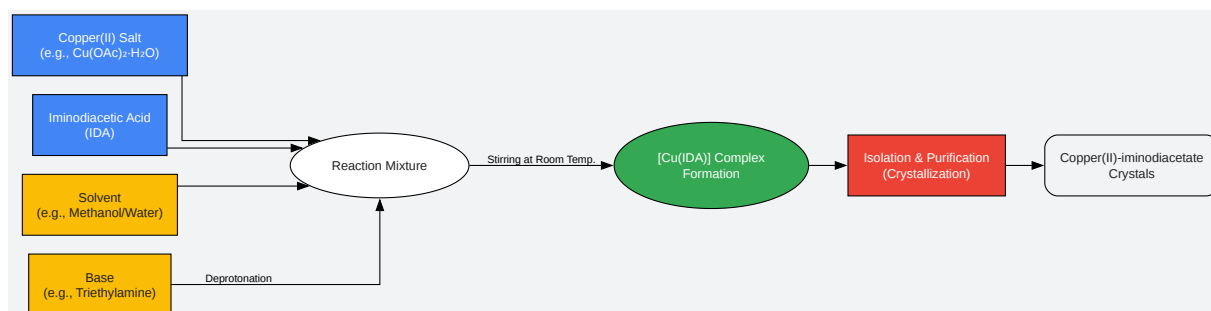
Copper(II)-iminodiacetate, a coordination complex formed between the Copper(II) ion (Cu^{2+}) and the iminodiacetate (IDA) ligand, is a compound of significant interest in coordination chemistry, biochemistry, and materials science. The IDA ligand, a tridentate chelator, forms a highly stable complex with copper, making it a valuable model system for studying metal-ligand interactions in biological systems.[1] Its unique structural and solution-state properties have led to its use in various applications, including ligand-exchange chromatography and as a precursor for more complex mixed-ligand systems with potential therapeutic applications, such as antitumor agents.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of **Copper(II)-iminodiacetate**, detailed experimental protocols for their determination, and visual representations of key chemical processes.

Synthesis and Structure

General Synthesis

The synthesis of **Copper(II)-iminodiacetate** is typically achieved through a direct reaction between a Copper(II) salt and iminodiacetic acid (IDA) in an aqueous or alcoholic solution.[1] A common method involves reacting a salt like copper(II) acetate monohydrate with IDA. A base, such as triethylamine, is often added to facilitate the deprotonation of the carboxylic acid

groups of IDA, promoting the formation of the dianionic iminodiacetate (ida^{2-}) ligand required for effective chelation.[1]



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Caption: General workflow for the synthesis of **Copper(II)-iminodiacetate**.

Coordination Chemistry and Crystal Structure

The iminodiacetate anion is a classic tridentate chelating ligand. It coordinates to the central Copper(II) ion via its secondary amine nitrogen atom and the two oxygen atoms from its carboxylate groups. This coordination results in the formation of two stable, fused five-membered chelate rings, an arrangement that is thermodynamically highly favorable.[1]

The d^9 electronic configuration of the Cu(II) ion makes it susceptible to the Jahn-Teller effect, which typically results in a distorted coordination geometry.[1] In the solid state, **Copper(II)-iminodiacetate** dihydrate, $[\text{Cu}(\text{C}_4\text{H}_5\text{NO}_4)] \cdot 2\text{H}_2\text{O}$, crystallizes in the orthorhombic space group Pbca . The crystal structure reveals that the copper ion is in a distorted octahedral environment.[2] The coordination sphere is comprised of the nitrogen and two oxygens from one IDA ligand,

two water molecules, and an oxygen atom from a neighboring complex molecule, leading to a polymeric chain structure.[2]

Caption: Tridentate coordination of the IDA ligand to a central Cu(II) ion.

Physicochemical Properties in Solution

The behavior of **Copper(II)-iminodiacetate** in aqueous solution is characterized by its stability and the thermodynamics of its formation. These parameters are crucial for understanding its reactivity and potential applications.

Stability and Formation Constants

The stability of the Cu(II)-IDA complex is quantified by its formation constants (log K). These constants are typically determined by potentiometric titration at a specific temperature and ionic strength.[3] The primary species formed is the 1:1 complex, [Cu(IDA)], with a 1:2 complex, [Cu(IDA)₂]²⁻, forming at higher ligand concentrations.

Table 1: Stability Constants (log K) of **Copper(II)-Iminodiacetate** Complexes

Complex Species	log K ₁	log K ₂	Conditions	Reference
[Cu(IDA)]	10.55	-	25 °C, I = 0.1 M (NaNO ₃)	[3]
[Cu(IDA) ₂] ²⁻	-	6.05	25 °C, I = 0.1 M (NaNO ₃)	[3]

| [Cu(IDA)] | 10.63 | - | 25 °C, I = 0.1 M (KCl) |[4][5] |

Note: log K₁ refers to the formation of the 1:1 complex, and log K₂ refers to the addition of a second ligand to the 1:1 complex.

Thermodynamic Parameters

The thermodynamic parameters—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—provide insight into the spontaneity and driving forces of the complexation reaction. These

values are often determined through a combination of potentiometric and calorimetric measurements.^{[6][7]}

Table 2: Thermodynamic Parameters for the Formation of [Cu(IDA)] at 298.15 K

Parameter	Value	Conditions	Reference
ΔG° (kJ/mol)	-60.2	I = 0.5 M (KNO ₃)	^{[6][7]}
ΔH° (kJ/mol)	-27.5	I = 0.5 M (KNO ₃)	^{[6][7]}

| $T\Delta S^\circ$ (kJ/mol) | 32.7 | I = 0.5 M (KNO₃) |^{[6][7]} |

The negative ΔG° indicates a spontaneous complex formation. The negative ΔH° shows the reaction is exothermic, driven by the formation of strong coordinate bonds. The positive ΔS° reflects the release of ordered water molecules from the copper ion's hydration sphere upon chelation, which increases the overall disorder of the system.

Solubility

Copper(II)-iminodiacetate dihydrate shows moderate solubility in water. Its solubility is influenced by pH, as the protonation state of the IDA ligand changes with pH. The parent ligand, iminodiacetic acid, is soluble in water but practically insoluble in most organic solvents.^[8]

Key Experimental Protocols

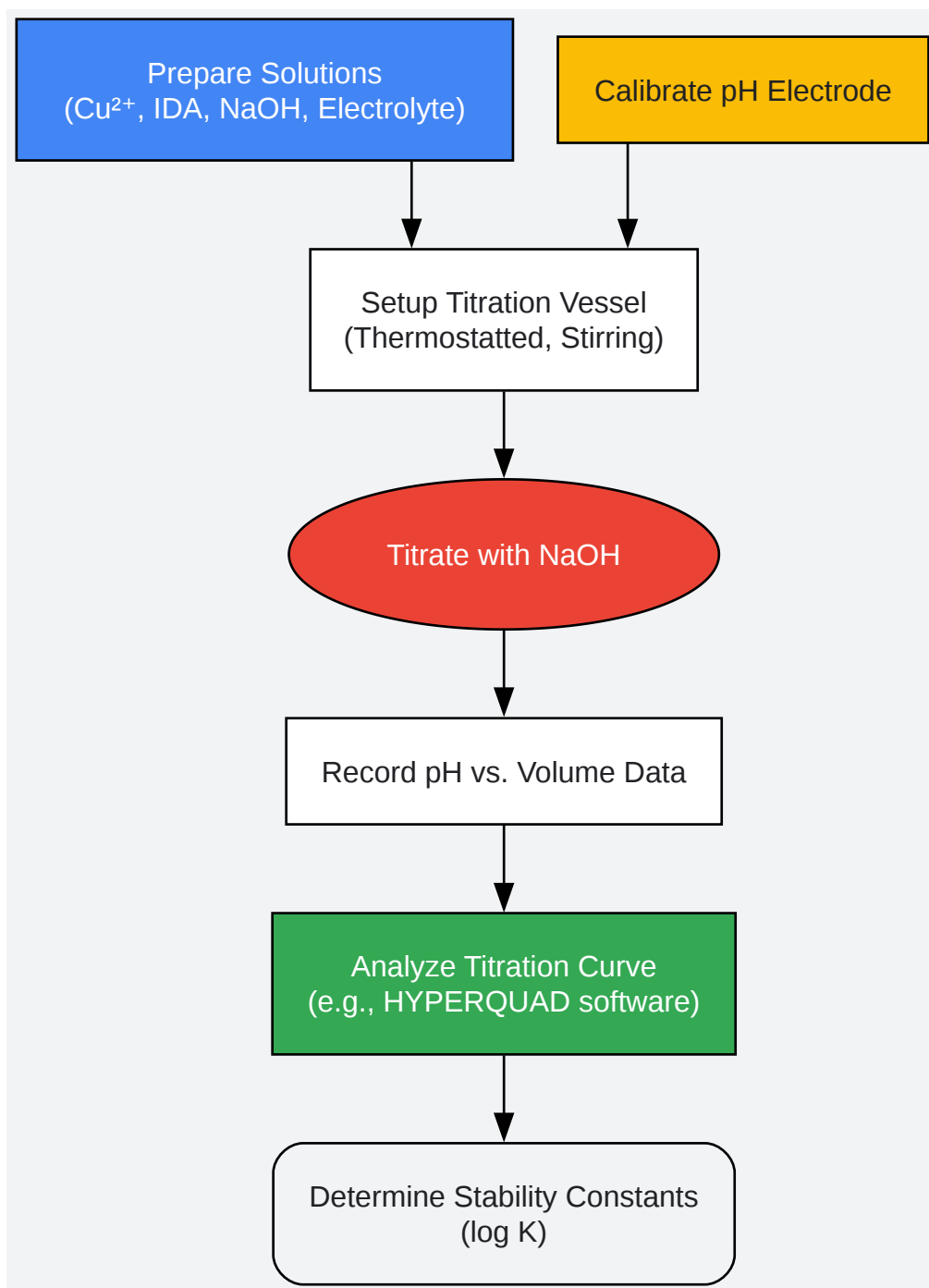
The characterization of **Copper(II)-iminodiacetate** relies on several key analytical techniques.

Potentiometric Titration

This is the primary method for determining the stability constants of metal complexes in solution.^[9]

- Principle: A solution containing the metal ion (Cu²⁺) and the ligand (IDA) is titrated with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode.

- Methodology:
 - Prepare solutions of Cu(II) salt (e.g., $\text{Cu}(\text{ClO}_4)_2$), iminodiacetic acid, and a standardized strong base (e.g., NaOH) in a background electrolyte (e.g., 0.1 M KCl or NaClO_4) to maintain constant ionic strength.[\[4\]](#)
 - Calibrate a pH electrode and meter using standard buffers.
 - Place a known volume and concentration of the Cu(II) and IDA solution (typically at a 1:1 or 1:2 molar ratio) in a thermostatted vessel at a constant temperature (e.g., 25 °C).[\[4\]](#)
 - Add aliquots of the standardized base and record the pH after each addition, allowing the system to reach equilibrium.
 - The resulting titration curve (pH vs. volume of base added) is analyzed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the formed Cu(II)-IDA complexes.[\[4\]](#)



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Caption: Experimental workflow for potentiometric titration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of enthalpy (ΔH), and subsequently Gibbs free energy (ΔG) and entropy (ΔS).

- Principle: A solution of the ligand (IDA) is injected in small aliquots into a sample cell containing the metal ion (Cu^{2+}). The heat change associated with the complex formation is measured.
- Methodology:
 - Prepare degassed solutions of the Cu(II) salt and IDA in a suitable buffer at a known pH.
 - Load the Cu(II) solution into the sample cell of the calorimeter and the IDA solution into the injection syringe.
 - Set the experimental temperature (e.g., 298.15 K).
 - Perform a series of injections of the ligand into the metal solution. The heat change for each injection is measured and integrated.
 - The resulting data (heat per injection vs. molar ratio) is fitted to a binding model to determine the binding constant (K), stoichiometry (n), and enthalpy of reaction (ΔH). ΔG and ΔS can then be calculated using the equations $\Delta G = -RT\ln K$ and $\Delta G = \Delta H - T\Delta S$.

Spectrophotometry

UV-Visible spectrophotometry is used to confirm complex formation and can also be used to determine stability constants.

- Principle: The formation of the Cu(II)-IDA complex results in a change in the electronic absorption spectrum of the Cu(II) ion. The hydrated Cu^{2+} ion has a broad absorption maximum around 800 nm, which shifts to a lower wavelength (blue shift) upon coordination with IDA.^[3]
- Methodology:
 - Prepare a series of solutions with a constant concentration of Cu(II) and varying concentrations of IDA at a fixed pH and ionic strength.
 - Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 500-900 nm).

- Analyze the changes in absorbance at a specific wavelength to determine the stoichiometry (e.g., using Job's method) and stability of the complex.[10]

Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional atomic structure of the complex in the solid state.

- Principle: A single crystal of the compound is irradiated with an X-ray beam. The resulting diffraction pattern is used to determine the arrangement of atoms within the crystal lattice.
- Methodology:
 - Grow a suitable single crystal of **Copper(II)-iminodiacetate**, often by slow evaporation of a saturated solution.
 - Mount the crystal on a goniometer in a single-crystal X-ray diffractometer.
 - Collect diffraction data by rotating the crystal in the X-ray beam.
 - Process the data to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and overall molecular geometry.[2]

Conclusion

Copper(II)-iminodiacetate serves as a fundamental example of a stable metal chelate. Its well-defined physicochemical properties, including its high stability constant and favorable thermodynamics of formation, make it a robust system for both fundamental research and practical applications. The experimental protocols outlined provide a clear framework for the comprehensive characterization of this and related coordination complexes, which is essential for professionals in chemical research and drug development who rely on a deep understanding of metal-ligand interactions.

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References

- 1. Copper(II)-iminodiacetate | 14219-31-9 | Benchchem [benchchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. ias.ac.in [ias.ac.in]
- 4. pH-Potentiometric Investigation towards Chelating Tendencies of p-Hydroquinone and Phenol Iminodiacetate Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-Potentiometric Investigation towards Chelating Tendencies of p-Hydroquinone and Phenol Iminodiacetate Copper(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermochemical study of the complex formation of copper(II) and nickel(II) iminodiacetates with amino acids in aqueous solutions - Pyreu - Russian Journal of Inorganic Chemistry [journal-vniispk.ru]
- 7. researchgate.net [researchgate.net]
- 8. Iminodiacetic acid | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
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